[4-(CYCLOPENTYLOXY)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE
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Overview
Description
[4-(CYCLOPENTYLOXY)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is a synthetic organic compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(CYCLOPENTYLOXY)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the Benzoyl Intermediate: The benzoyl intermediate is prepared by reacting 4-(cyclopentyloxy)benzoic acid with thionyl chloride to form the corresponding acyl chloride.
Nucleophilic Substitution: The acyl chloride is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a base such as triethylamine to form the desired product.
The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(CYCLOPENTYLOXY)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of 4-(cyclopentyloxy)benzoyl-4-(4-hydroxyphenyl)piperazine.
Reduction: Formation of 1-[4-(cyclopentyloxy)benzyl]-4-(4-methoxyphenyl)piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
[4-(CYCLOPENTYLOXY)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(CYCLOPENTYLOXY)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Cyclopentyloxy)benzoyl]-4-(4-hydroxyphenyl)piperazine
- 1-[4-(Cyclopentyloxy)benzyl]-4-(4-methoxyphenyl)piperazine
- 1-[4-(Cyclopentyloxy)benzoyl]-4-(4-chlorophenyl)piperazine
Uniqueness
[4-(CYCLOPENTYLOXY)PHENYL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyloxy and methoxyphenyl groups contribute to its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C23H28N2O3 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
(4-cyclopentyloxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H28N2O3/c1-27-20-12-8-19(9-13-20)24-14-16-25(17-15-24)23(26)18-6-10-22(11-7-18)28-21-4-2-3-5-21/h6-13,21H,2-5,14-17H2,1H3 |
InChI Key |
AHJAWRUNLRKBCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4CCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4CCCC4 |
Origin of Product |
United States |
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